molecular formula C19H18O3 B11956220 2-(2,3-Dimethoxybenzylidene)-1-tetralone CAS No. 101480-19-7

2-(2,3-Dimethoxybenzylidene)-1-tetralone

Cat. No.: B11956220
CAS No.: 101480-19-7
M. Wt: 294.3 g/mol
InChI Key: ZOFLFTGJLVVSTA-OWBHPGMISA-N
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Description

2-(2,3-Dimethoxybenzylidene)-1-tetralone is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a tetralone core structure substituted with a 2,3-dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzylidene)-1-tetralone typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-tetralone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dimethoxybenzylidene)-1-tetralone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxybenzylidene)-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • N’-(2,3-Dimethoxybenzylidene)tetradecanohydrazide
  • N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane

Comparison: Compared to similar compounds, 2-(2,3-Dimethoxybenzylidene)-1-tetralone is unique due to its specific structural features and the presence of the tetralone coreFor example, while N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane is primarily studied for its coordination chemistry, this compound has broader applications in both biological and industrial fields .

Properties

CAS No.

101480-19-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C19H18O3/c1-21-17-9-5-7-15(19(17)22-2)12-14-11-10-13-6-3-4-8-16(13)18(14)20/h3-9,12H,10-11H2,1-2H3/b14-12-

InChI Key

ZOFLFTGJLVVSTA-OWBHPGMISA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/CCC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCC3=CC=CC=C3C2=O

Origin of Product

United States

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